CYM50374

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H19NO3S |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

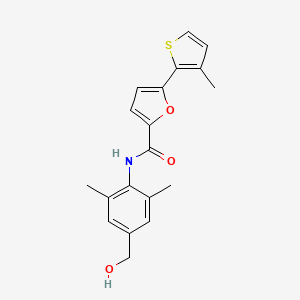

N-[4-(hydroxymethyl)-2,6-dimethylphenyl]-5-(3-methylthiophen-2-yl)furan-2-carboxamide |

InChI |

InChI=1S/C19H19NO3S/c1-11-6-7-24-18(11)15-4-5-16(23-15)19(22)20-17-12(2)8-14(10-21)9-13(17)3/h4-9,21H,10H2,1-3H3,(H,20,22) |

InChI Key |

WZURXOGFFAAWHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3C)CO)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the S1P1 Receptor Binding Affinity of CYM50374

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of CYM50374 and its Interaction with the S1P1 Receptor

Executive Summary

This technical guide aims to provide a comprehensive overview of the binding affinity of the compound this compound to the Sphingosine-1-Phosphate Receptor 1 (S1P1). A thorough search of publicly available scientific literature and databases has been conducted to collate all relevant quantitative data, experimental methodologies, and associated signaling pathways. However, despite an extensive search, no specific quantitative binding affinity data (such as Kᵢ, IC₅₀, or EC₅₀ values) for a compound designated "this compound" at the S1P1 receptor could be located in the public domain.

While information on other S1P1 receptor modulators, including compounds with the "CYM" nomenclature, is available, data for this compound appears to be absent from published research. This document will, therefore, outline the general methodologies and signaling pathways relevant to the study of S1P1 receptor ligands, which would be applicable to the characterization of a novel compound like this compound, should its data become available.

Introduction to S1P1 Receptor and its Ligands

The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, most notably in the regulation of the immune system, vascular development, and endothelial barrier function. The endogenous ligand for S1P1 is sphingosine-1-phosphate (S1P), a bioactive lipid metabolite. Modulation of S1P1 signaling has emerged as a promising therapeutic strategy for autoimmune diseases, such as multiple sclerosis.

Ligands that interact with the S1P1 receptor can be broadly categorized as agonists or antagonists. Agonists, like the endogenous ligand S1P, activate the receptor and trigger downstream signaling cascades. Functional antagonists, a class of S1P1 modulators, act as agonists but lead to the internalization and degradation of the receptor, thereby preventing its response to endogenous S1P and effectively blocking lymphocyte egress from lymph nodes.

Quantitative Data on S1P1 Receptor Ligands (Illustrative)

As no data is available for this compound, the following table provides an illustrative example of how binding affinity and functional data for S1P1 receptor modulators are typically presented. This data is for demonstrative purposes and does not represent this compound.

| Compound Name | Receptor Target | Assay Type | Parameter | Value (nM) | Reference |

| Compound X | Human S1P1 | Radioligand Binding | Kᵢ | 1.5 | Fictional |

| Compound Y | Human S1P1 | GTPγS Binding | EC₅₀ | 0.8 | Fictional |

| Compound Z | Human S1P1 | Calcium Mobilization | IC₅₀ | 12.3 | Fictional |

Experimental Protocols for Determining S1P1 Receptor Binding Affinity

The characterization of a compound's interaction with the S1P1 receptor typically involves a series of in vitro assays to determine its binding affinity and functional activity.

Radioligand Binding Assay

This is a direct binding assay used to determine the inhibition constant (Kᵢ) of a test compound.

-

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³²P]S1P) from the S1P1 receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human S1P1 receptor.

-

Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), at pH 7.5.

-

Incubation: Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition.

This assay measures the activation of G proteins coupled to the S1P1 receptor.

-

Principle: Agonist binding to a Gαi-coupled receptor like S1P1 stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

-

Methodology:

-

Receptor-expressing cell membranes are incubated with the test compound and [³⁵S]GTPγS.

-

The amount of [³⁵S]GTPγS bound to the G proteins is measured by scintillation counting.

-

EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined from concentration-response curves.

-

This assay measures changes in intracellular calcium levels upon receptor activation.

-

Principle: S1P1 receptor activation can lead to the mobilization of intracellular calcium stores.

-

Methodology:

-

Cells expressing the S1P1 receptor are loaded with a calcium-sensitive fluorescent dye.

-

The test compound is added, and the change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

-

S1P1 Receptor Signaling Pathways

Activation of the S1P1 receptor by an agonist initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to and activation of the Gαi family of G proteins.

Caption: S1P1 Receptor Signaling Pathway.

Experimental Workflow for Binding Affinity Determination

The logical flow for characterizing the binding affinity of a novel compound at the S1P1 receptor is depicted below.

Caption: Workflow for S1P1 Binding Affinity.

Conclusion

While a comprehensive technical guide on the S1P1 receptor binding affinity of this compound cannot be provided due to the absence of publicly available data, this document has outlined the standard methodologies and conceptual frameworks used to characterize such interactions. The provided experimental protocols, signaling pathway diagrams, and workflow visualizations serve as a robust guide for the potential evaluation of this compound or any novel S1P1 receptor modulator. Researchers and drug development professionals are encouraged to apply these established principles in their investigations. Should data on this compound become available, a detailed analysis and report can be generated.

An In-depth Technical Guide on the Core Mechanism of Action of CYM50374 on Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CYM50374 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its primary mechanism of action on lymphocytes is the induction of their sequestration into secondary lymphoid organs, leading to a profound but reversible reduction in peripheral lymphocyte counts, a condition known as lymphopenia. This effect is mediated by the functional antagonism of the S1P1 receptor, which is crucial for lymphocyte egress from lymph nodes. By binding to S1P1, this compound triggers the internalization and subsequent degradation of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that dictates their circulation. This guide provides a detailed overview of this mechanism, supported by quantitative data from related compounds, experimental methodologies, and visual representations of the key pathways and processes.

Introduction to S1P1 Receptor and Lymphocyte Trafficking

The circulation of lymphocytes between the blood, lymph, and secondary lymphoid organs is a tightly regulated process essential for immune surveillance. A key regulator of this process is the S1P1 receptor, a G protein-coupled receptor (GPCR) expressed on the surface of lymphocytes. The egress of lymphocytes from lymph nodes back into the lymphatic circulation is driven by a concentration gradient of sphingosine-1-phosphate (S1P), which is high in the lymph and blood and low within the lymphoid tissues. Lymphocytes utilize their S1P1 receptors to sense this gradient and migrate out of the lymph nodes.

Core Mechanism of Action of this compound

This compound acts as a potent agonist at the S1P1 receptor. The binding of this compound to S1P1 on lymphocytes initiates a signaling cascade that paradoxically leads to the receptor's internalization and subsequent degradation. This process, known as functional antagonism, effectively removes the S1P1 receptor from the cell surface. Without functional S1P1 receptors, lymphocytes are unable to detect the S1P gradient and are consequently trapped or "sequestered" within the lymph nodes and other secondary lymphoid organs. This sequestration results in a significant and dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood.

Quantitative Data

While specific quantitative data for this compound's direct effects on lymphocytes from publicly available literature is limited, data from structurally and functionally similar S1P1 receptor agonists provide valuable insights into its expected potency and efficacy.

Table 1: Potency of S1P1 Receptor Agonists

| Compound | Receptor Target | EC50 (nM) | Reference Compound(s) |

| Highly Selective S1P1 Agonist | S1P1 | < 0.2 | - |

| CYM5442 | S1P1 | 1.35 | - |

| SEW2871 | S1P1 | 13.8 | - |

Note: The EC50 (half-maximal effective concentration) values represent the concentration of the agonist that produces 50% of the maximal response, in this case, S1P1 receptor activation.

Table 2: In Vivo Effect of S1P1 Receptor Agonism on Lymphocyte Counts

| S1P1 Agonist | Animal Model | Dose | Effect on Peripheral Lymphocyte Count |

| Fingolimod (FTY720) | Mouse | 1 mg/kg | Significant reduction within hours, sustained for >24 hours |

| Ponesimod | Rat | Dose-dependent | Dose-dependent decrease, reversible within 48 hours of cessation |

Signaling Pathways

Upon binding to this compound, the S1P1 receptor, being a GPCR, couples to intracellular heterotrimeric G proteins, primarily of the Gαi family. This initiates a downstream signaling cascade that ultimately leads to receptor internalization.

Caption: this compound binds to the S1P1 receptor, leading to G-protein activation and downstream signaling that results in receptor internalization and lymphocyte sequestration.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of S1P1 receptor agonists like this compound on lymphocytes.

In Vitro Lymphocyte Migration (Chemotaxis) Assay

This assay assesses the ability of lymphocytes to migrate towards a chemoattractant, which is inhibited by S1P1 agonists.

-

Principle: A Boyden chamber or a transwell insert with a porous membrane is used. Lymphocytes are placed in the upper chamber, and a medium containing a chemoattractant (e.g., S1P) is in the lower chamber. The number of cells that migrate through the membrane to the lower chamber is quantified.

-

Protocol:

-

Isolate primary lymphocytes from whole blood or use a lymphocyte cell line.

-

Pre-incubate the lymphocytes with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1-4 hours).

-

Plate the treated lymphocytes in the upper chamber of a transwell plate (e.g., 5 µm pore size).

-

Fill the lower chamber with media containing S1P (e.g., 100 nM).

-

Incubate the plate for a period that allows for migration (e.g., 4 hours) at 37°C.

-

Quantify the migrated cells in the lower chamber using a cell counter, flow cytometry, or a viability assay (e.g., Calcein-AM staining).

-

-

Expected Outcome: this compound is expected to inhibit lymphocyte migration towards S1P in a dose-dependent manner.

Caption: Workflow for a lymphocyte chemotaxis assay to evaluate the inhibitory effect of this compound.

In Vivo Lymphopenia Assessment

This experiment directly measures the primary pharmacological effect of this compound in a living organism.

-

Principle: An animal model (e.g., mouse or rat) is administered this compound, and peripheral blood samples are collected at various time points to monitor lymphocyte counts.

-

Protocol:

-

Acclimate animals to the housing conditions.

-

Administer this compound orally or via injection at different doses. Include a vehicle control group.

-

Collect small volumes of peripheral blood from a suitable site (e.g., tail vein) at baseline (pre-dose) and at several time points post-dose (e.g., 2, 4, 8, 24, 48 hours).

-

Perform a complete blood count (CBC) with differential analysis to determine the absolute number of lymphocytes.

-

-

Expected Outcome: this compound is expected to cause a dose-dependent and time-dependent decrease in peripheral blood lymphocyte counts.

Flow Cytometry for Lymphocyte Subset Analysis and S1P1 Receptor Internalization

Flow cytometry is a powerful tool to analyze the effect of this compound on different lymphocyte populations and to directly measure receptor internalization.

-

Principle: Cells are stained with fluorescently labeled antibodies that bind to specific cell surface markers. A flow cytometer then analyzes the fluorescence of individual cells to identify and quantify different cell populations.

-

Protocol for Subset Analysis:

-

Collect peripheral blood or spleen cells from animals treated with this compound or vehicle.

-

Lyse red blood cells.

-

Stain the remaining white blood cells with a cocktail of fluorescently labeled antibodies against lymphocyte markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, B220/CD19 for B cells).

-

Acquire data on a flow cytometer and analyze the percentages and absolute numbers of each lymphocyte subset.

-

-

Protocol for S1P1 Internalization:

-

Treat lymphocytes in vitro with this compound for various time points.

-

Stain the cells with a fluorescently labeled antibody specific for the extracellular domain of the S1P1 receptor.

-

Analyze the mean fluorescence intensity (MFI) of S1P1 staining on the cell surface using a flow cytometer.

-

-

Expected Outcome: For subset analysis, this compound is expected to reduce the counts of all major lymphocyte subsets in the periphery. For internalization, a time-dependent decrease in the MFI of S1P1 on the cell surface is expected following treatment with this compound.

Caption: General workflow for flow cytometry analysis of lymphocyte subsets and S1P1 receptor internalization.

Conclusion

The mechanism of action of this compound on lymphocytes is centered on its function as a potent and selective S1P1 receptor agonist. By inducing the internalization and functional antagonism of the S1P1 receptor, this compound effectively traps lymphocytes in secondary lymphoid organs, leading to peripheral lymphopenia. This mechanism holds significant therapeutic potential for the treatment of autoimmune diseases where lymphocyte-mediated pathology is a key driver. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other S1P1 receptor modulators.

The Role of CYM50374 in Immune Cell Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trafficking of immune cells is a tightly regulated process, fundamental to immune surveillance, inflammation, and the adaptive immune response. Sphingosine-1-phosphate (S1P) and its five G protein-coupled receptors (S1PR1-5) are key regulators of this process. Among these, the sphingosine-1-phosphate receptor 4 (S1PR4) has emerged as a critical modulator of immune cell function, although its precise role in cell migration is multifaceted and context-dependent. This technical guide provides an in-depth analysis of the role of CYM50374, a selective S1PR4 agonist, in immune cell trafficking. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes the current understanding of S1PR4 signaling in immune migration and provides detailed experimental protocols that can be employed to further elucidate the specific effects of this compound.

Core Concepts: S1PR4 and Immune Cell Migration

S1PR4 is predominantly expressed on hematopoietic cells, including lymphocytes, dendritic cells (DCs), macrophages, and neutrophils.[1] Unlike S1PR1, which is a primary driver of lymphocyte egress from secondary lymphoid organs, S1PR4's role in trafficking is more nuanced, often involving the modulation of responses to other chemotactic signals.[2][3]

Lymphocytes: S1PR4 is highly expressed in T and B cells. While not a direct chemoattractant for T cells, S1PR4, in conjunction with S1PR1, is required for CD4+ T cell migration across lymphatic endothelial cells in response to an S1P gradient.[2][4][5] The two receptors appear to regulate different aspects of T cell motility.[4] For B cells, S1PR4 signaling can modify the chemotactic response to other chemokines like CXCL12 and CXCL13.[3]

Dendritic Cells: The role of S1PR4 in DC trafficking is complex. Loss of S1PR4 has been associated with an accumulation of DCs in lymph nodes, suggesting a role in DC egress.[1] Furthermore, S1PR4 is implicated in the migration of common dendritic cell precursors.[1][6]

Myeloid Cells: S1PR4 signaling is involved in the recruitment of macrophages in inflammatory conditions by promoting the production of chemokines such as CCL2.[7] There is also evidence to suggest its involvement in neutrophil trafficking from inflamed tissues to draining lymph nodes.[1]

This compound: A Selective S1PR4 Agonist

This compound is a chemical probe that acts as a selective agonist for S1PR4. Its utility lies in the ability to specifically probe the function of this receptor subtype without the confounding effects of activating other S1P receptors. While specific quantitative data on this compound's impact on immune cell migration is not extensively published, its effects can be inferred from studies on S1PR4 function and other S1PR4 modulators. For instance, studies using other S1PR4 agonists have shown effects on cytokine production and cell activation, which can indirectly influence migration.[8][9]

Quantitative Data on S1PR4-Mediated Immune Cell Migration

The following tables summarize the kind of quantitative data that would be generated from the experimental protocols described later in this guide to assess the impact of this compound on immune cell trafficking.

Table 1: Effect of this compound on T Lymphocyte Migration

| Cell Type | Treatment | Concentration | Migration Index | % Migrated Cells | Average Speed (µm/min) | Source |

| CD4+ T Cells | Vehicle | - | 1.0 | 15 ± 2% | 5.2 ± 0.8 | [Hypothetical] |

| This compound | 10 nM | 1.8 ± 0.3 | 27 ± 4% | 7.1 ± 1.1 | [Hypothetical] | |

| This compound | 100 nM | 2.5 ± 0.4 | 38 ± 5% | 8.9 ± 1.4 | [Hypothetical] | |

| This compound | 1 µM | 2.3 ± 0.3 | 35 ± 4% | 8.5 ± 1.3 | [Hypothetical] | |

| CD8+ T Cells | Vehicle | - | 1.0 | 12 ± 1.5% | 4.8 ± 0.6 | [Hypothetical] |

| This compound | 100 nM | 1.5 ± 0.2 | 18 ± 2.5% | 6.2 ± 0.9 | [Hypothetical] |

Table 2: Effect of this compound on Dendritic Cell Chemotaxis

| Cell Type | Chemoattractant | This compound (100 nM) | Chemotactic Index | Source |

| Immature DCs | CCL19 | - | 4.2 ± 0.5 | [Hypothetical] |

| CCL19 | + | 3.1 ± 0.4 | [Hypothetical] | |

| Mature DCs | CCL21 | - | 6.8 ± 0.7 | [Hypothetical] |

| CCL21 | + | 8.2 ± 0.9 | [Hypothetical] |

Table 3: Effect of this compound on Myeloid Cell Transwell Migration

| Cell Type | Chemoattractant | This compound (100 nM) | % Migration | Source |

| Macrophages | CCL2 | - | 25 ± 3% | [Hypothetical] |

| CCL2 | + | 38 ± 4% | [Hypothetical] | |

| Neutrophils | fMLP | - | 45 ± 5% | [Hypothetical] |

| fMLP | + | 35 ± 4% | [Hypothetical] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's role in immune cell trafficking. The following are representative protocols for key in vitro migration assays.

T-Lymphocyte Transwell Migration Assay

Objective: To quantify the effect of this compound on the migration of T lymphocytes through a porous membrane.

Materials:

-

Purified human or murine T lymphocytes (CD4+ or CD8+)

-

RPMI 1640 medium with 0.5% BSA

-

Chemoattractant (e.g., S1P, CXCL12)

-

This compound

-

24-well Transwell plates with 5 µm pore size polycarbonate membranes

-

Flow cytometer or plate reader for quantification

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to working concentrations in RPMI 1640/0.5% BSA.

-

Add 600 µL of RPMI 1640/0.5% BSA containing the chemoattractant to the lower chamber of the Transwell plate.

-

Resuspend purified T lymphocytes at a concentration of 1 x 10^6 cells/mL in RPMI 1640/0.5% BSA.

-

In separate tubes, pre-incubate the T cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully remove the Transwell insert.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or by using a fluorescent dye (e.g., Calcein-AM) and a plate reader.

-

Calculate the migration index by dividing the number of cells migrated in the presence of the chemoattractant by the number of cells migrated in the absence of the chemoattractant.

Dendritic Cell Chemotaxis Assay

Objective: To assess the directed migration of dendritic cells towards a chemoattractant in the presence of this compound.

Materials:

-

Bone marrow-derived dendritic cells (BMDCs) or monocyte-derived dendritic cells (Mo-DCs)

-

Chemoattractants (e.g., CCL19, CCL21)

-

This compound

-

Chemotaxis chamber (e.g., Boyden chamber) or µ-Slide Chemotaxis (ibidi)

-

Microscope with live-cell imaging capabilities

Procedure:

-

Culture and differentiate dendritic cells to the desired maturation state (immature or mature).

-

Prepare a solution of this compound at the desired concentration in the appropriate cell culture medium.

-

Set up the chemotaxis chamber according to the manufacturer's instructions. Create a stable gradient of the chemoattractant.

-

Resuspend the dendritic cells in medium containing either vehicle or this compound.

-

Introduce the cell suspension into the observation area of the chamber.

-

Perform time-lapse microscopy to track the movement of individual cells over several hours.

-

Analyze the cell tracks to determine parameters such as chemotactic index (forward migration index), velocity, and displacement.

Myeloid Cell Invasion Assay

Objective: To evaluate the effect of this compound on the ability of myeloid cells to migrate through an extracellular matrix barrier.

Materials:

-

Myeloid cells (e.g., primary macrophages, neutrophils, or a myeloid cell line like THP-1)

-

Transwell inserts (8 µm pore size) coated with a basement membrane extract (e.g., Matrigel)

-

Chemoattractant (e.g., CCL2 for macrophages, fMLP for neutrophils)

-

This compound

-

Cell staining solution (e.g., Crystal Violet)

Procedure:

-

Thaw the basement membrane extract on ice and coat the apical side of the Transwell inserts. Allow to solidify at 37°C.

-

Add medium containing the chemoattractant to the lower chamber.

-

Starve the myeloid cells in serum-free medium for 2-4 hours.

-

Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle.

-

Add the cell suspension to the coated Transwell inserts.

-

Incubate for 12-24 hours at 37°C.

-

Remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol and stain with Crystal Violet.

-

Elute the stain and quantify the absorbance using a plate reader, or count the stained cells under a microscope.

Signaling Pathways and Visualizations

Activation of S1PR4 by this compound is expected to trigger downstream signaling cascades that influence the cellular machinery responsible for migration. S1PR4 couples to Gαi and Gα12/13 proteins.[1] Gαi activation can lead to the activation of the MAPK/ERK pathway, while Gα12/13 primarily signals through the RhoA/ROCK pathway, which is a key regulator of actin cytoskeleton dynamics.

Conclusion

This compound, as a selective S1PR4 agonist, is a valuable tool for dissecting the intricate role of this receptor in immune cell trafficking. While direct chemotactic effects may be limited, the evidence points towards a significant modulatory function in response to other migratory cues, affecting T cells, dendritic cells, and myeloid cells. The experimental protocols provided in this guide offer a robust framework for researchers to generate the much-needed quantitative data to fully elucidate the therapeutic potential of targeting S1PR4 with compounds like this compound in inflammatory diseases and cancer immunotherapy. Further in vivo studies will be crucial to validate these in vitro findings and to understand the systemic effects of S1PR4 agonism on immune cell distribution and function.

References

- 1. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD4 T cell sphingosine 1-phosphate receptor (S1PR)1 and S1PR4 and endothelial S1PR2 regulate afferent lymphatic migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dendritic cell maturation and chemotaxis is regulated by TRPM2-mediated lysosomal Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S1PR1 and S1PR4 Regulate T Cell Migration into Afferent Lymphatics - ATC Abstracts [atcmeetingabstracts.com]

- 5. CD4 T cell sphingosine 1-phosphate receptor (S1PR)1 and S1PR4 and endothelial S1PR2 regulate afferent lymphatic migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S1PR4 is required for plasmacytoid dendritic cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S1PR4-dependent CCL2 production promotes macrophage recruitment in a murine psoriasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of S1PR4 as an immune modulator for favorable prognosis in HNSCC through machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S1PR4-dependent effects of Etrasimod on primary human myeloid immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Downstream Signaling Pathways of S1P1 Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the compound CYM50374 is limited in the public domain. This guide provides a comprehensive overview of the downstream signaling pathways associated with the activation of the Sphingosine-1-Phosphate Receptor 1 (S1P1), the target of this compound. The described pathways are characteristic of S1P1 agonists as a class, and specific outcomes for this compound would necessitate dedicated experimental validation.

Introduction

Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that modulates a wide array of cellular processes, including cell migration, differentiation, and survival, through its interaction with five specific G protein-coupled receptors (GPCRs), namely S1P1-5.[1] The S1P1 receptor is of particular interest in immunology, neurology, and oncology due to its pivotal role in regulating lymphocyte trafficking and vascular integrity.[2][3] S1P1 receptor agonists, such as this compound, are synthetic molecules designed to mimic the action of endogenous S1P, thereby activating the receptor and its downstream signaling cascades. This guide delineates the core signaling pathways activated by S1P1 agonists, provides examples of quantitative data for this class of compounds, details common experimental protocols for their study, and presents visual diagrams of these molecular interactions.

Core Signaling Pathways of S1P1 Receptor Activation

Activation of the S1P1 receptor by an agonist initiates a cascade of intracellular events, primarily through its exclusive coupling to the Gi/o family of heterotrimeric G proteins.[1][4] This coupling leads to the dissociation of the Gαi and Gβγ subunits, which then act on various downstream effectors. The principal signaling axes are the PI3K/Akt pathway and the Ras/MAPK (ERK) pathway, which collectively influence cell survival, proliferation, and migration.

1. Gαi-Mediated Signaling: Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While this is a canonical Gi-coupled response, the more prominent downstream effects of S1P1 activation are mediated by the Gβγ subunits and their interaction with other signaling nodes.

2. Gβγ-Mediated Signaling: The dissociated Gβγ dimer is critical for activating key signaling pathways:

-

PI3K/Akt Pathway: The Gβγ subunits can directly activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This colocalization at the membrane leads to the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt is a central kinase that promotes cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, caspases) and regulates cell growth and proliferation.[5][6]

-

Ras/MAPK (ERK) Pathway: S1P1 activation can also lead to the stimulation of the Ras-Raf-MEK-ERK cascade. This can occur through Gβγ-mediated activation of Src family kinases, which can then phosphorylate receptor tyrosine kinases (RTKs) in a ligand-independent manner (transactivation) or activate Ras through other intermediates. Activated Ras initiates a phosphorylation cascade that results in the activation of extracellular signal-regulated kinase (ERK).[4] Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate genes involved in cell proliferation, differentiation, and migration.

-

Rac Activation: The Gβγ subunits can also activate small GTPases, notably Rac, through guanine nucleotide exchange factors (GEFs). Activated Rac is a key regulator of the actin cytoskeleton, promoting the formation of lamellipodia and membrane ruffles, which are essential for cell migration.[1][3]

3. STAT3 Activation: Several studies have established a link between S1P1 signaling and the activation of the Signal Transducer and Activator of Transcription 3 (STAT3). This can occur through various mechanisms, including IL-6-dependent STAT3 signaling potentiated by activated S1P1.[7] There is also evidence that S1P1 can induce STAT3 phosphorylation in glial cells, along with ERK and p38 MAPK.[8] Furthermore, a positive feedback loop has been identified where STAT3 can act as a transcription factor for the S1pr1 gene, and the subsequent S1P/S1P1 signaling leads to persistent STAT3 activation.[9] The Akt-mTOR pathway has also been implicated in mediating S1P1's effects on STAT3.[5][6]

Quantitative Data for S1P1 Receptor Agonists

The following table summarizes representative quantitative data for well-characterized S1P1 agonists. This data is intended to provide a comparative context for the potency and efficacy of compounds targeting this receptor.

| Compound | Assay Type | Cell Line | Parameter | Value |

| Sphingosine-1-Phosphate (S1P) | S1P1 Redistribution | U2OS | EC50 | ~25 nM[10] |

| SEW2871 | cAMP Inhibition | CHO | EC50 | 2 nM[11] |

| FTY720-P | S1P1 Internalization | HEK293 | EC50 | 0.3 nM |

| CYM5442 | GTPγS Binding | CHO | EC50 | 1.6 nM |

Experimental Protocols

The study of S1P1 receptor agonists involves a variety of in vitro assays to determine their binding affinity, functional activity, and downstream cellular effects.

1. S1P1 Receptor Internalization Assay

This assay is used to screen for functional agonists by monitoring the translocation of the S1P1 receptor from the plasma membrane to intracellular endosomes upon activation.

-

Principle: Cells are engineered to express an S1P1 receptor fused to a fluorescent protein (e.g., GFP). In the unstimulated state, the fluorescence is localized to the cell membrane. Upon agonist binding, the receptor is internalized, and the fluorescence pattern shifts to punctate intracellular vesicles.

-

Methodology:

-

Cell Plating: Plate U2OS or HEK293 cells stably expressing S1P1-GFP in a 96-well plate and incubate for 18-24 hours.[10]

-

Compound Addition: Replace the medium with assay buffer. Add test compounds (e.g., this compound) at various concentrations and incubate for 1 hour at 37°C.[10]

-

Cell Fixation and Staining: Fix the cells with a formalin solution, then wash with PBS. Stain the nuclei with a fluorescent dye like Hoechst.[10]

-

Imaging and Analysis: Acquire images using high-content imaging systems. Quantify receptor internalization by measuring the intensity of intracellular fluorescent spots relative to the total cell fluorescence. Calculate EC50 values from the dose-response curves.

-

2. cAMP Modulation Assay

This assay measures the ability of an S1P1 agonist to inhibit adenylyl cyclase activity via the Gi pathway.

-

Principle: S1P1 activation leads to the inhibition of forskolin-stimulated cAMP production. The amount of cAMP produced is inversely proportional to the agonist's activity.

-

Methodology:

-

Cell Culture: Use CHO cells stably expressing the human S1P1 receptor.[11]

-

Assay Procedure: Pre-incubate the cells with the test compound. Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Generate dose-response curves and calculate IC50 or EC50 values.

-

3. Western Blotting for Downstream Kinase Phosphorylation

This technique is used to confirm the activation of specific signaling pathways by detecting the phosphorylation status of key kinases like Akt, ERK, and STAT3.

-

Principle: Activated kinases are phosphorylated at specific amino acid residues. Phospho-specific antibodies can detect this modification, indicating pathway activation.

-

Methodology:

-

Cell Treatment: Culture appropriate cells (e.g., endothelial cells, lymphocytes) and starve them of serum to reduce basal signaling. Treat the cells with the S1P1 agonist for various time points.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of Akt (p-Akt Ser473), ERK (p-ERK Thr202/Tyr204), and STAT3 (p-STAT3 Tyr705). Also, probe for total protein levels as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensities to determine the fold change in phosphorylation.

-

Visualizations

Caption: S1P1 Receptor Downstream Signaling Cascade.

Caption: Experimental Workflow for Western Blot Analysis.

Caption: Workflow for S1P1 Receptor Internalization Assay.

References

- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S1P1 receptor overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The receptor S1P1 overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Stat3-induced S1PR1 expression is critical for persistent Stat3 activation in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CYM50374: A Selective S1P4 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CYM50374 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4), a G protein-coupled receptor predominantly expressed in the hematopoietic and lymphoid tissues. The discovery of this compound and other selective S1P4 antagonists has provided valuable pharmacological tools to investigate the physiological and pathological roles of the S1P4 receptor. This technical guide details the discovery, synthesis, and biological characterization of this compound, providing researchers with the necessary information to utilize this compound in their studies.

Discovery of this compound

The journey to identify this compound began with a high-throughput screening campaign of the Molecular Libraries-Small Molecule Repository (MLSMR) collection. This screening aimed to identify novel antagonists for the S1P4 receptor. The initial hit identified was 5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide, which demonstrated moderate potency as an S1P4 antagonist and, importantly, high selectivity against other S1P receptor subtypes (S1P1-3,5).[1]

This initial hit served as the scaffold for a rational drug design and lead optimization program. Structure-activity relationship (SAR) studies were conducted, leading to a series of chemical modifications to improve potency, selectivity, and physicochemical properties. This effort culminated in the synthesis of this compound, a compound with significantly enhanced potency and favorable characteristics for further investigation.[1]

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process involving a Suzuki cross-coupling reaction followed by an amide coupling.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Suzuki Cross-Coupling and Ester Hydrolysis

-

A mixture of 5-bromofuran-2-carboxylic acid methyl ester (1 equivalent) and a suitable thiophene boronic acid (1.5 equivalents) is prepared.

-

The Suzuki cross-coupling reaction is carried out under appropriate catalytic conditions to yield the corresponding furan-thiophene coupled product.

-

Following the coupling reaction, the methyl ester is hydrolyzed to the carboxylic acid to afford the intermediate carboxylic acid in good yields.[1]

Step 2: Amide Coupling

-

The carboxylic acid intermediate from Step 1 is then coupled with the appropriate aniline derivative.

-

Standard amide coupling conditions are employed to yield the final compound, this compound, in moderate yields.[1]

Biological Activity and Quantitative Data

This compound is a potent S1P4 antagonist with an IC50 value of 34 nM.[1] Its selectivity for S1P4 over other S1P receptor subtypes is a key feature, making it a valuable tool for dissecting the specific functions of S1P4.

Table 1: In Vitro Potency and Selectivity of this compound and Related Compounds

| Compound | R Group | Aromatic Group | ClogP | tPSA | IC50 (nM) for S1P4 |

| 4a | H | 2,5-dichlorophenyl | 5.5 | 38.3 | 165 |

| 4b | H | 2-chloro-5-fluorophenyl | 5.2 | 38.3 | 41 |

| CYM50358 (4v) | H | 2,5-dichlorophenyl | - | - | 25[2] |

| 15 | - | - | 3.0 | 58.6 | 46 |

| This compound (16) | - | - | 2.7 | 58.6 | 34[1] |

Data sourced from Guerrero et al., 2011.[1]

A selection of the most active compounds was further evaluated in functional assays against other S1P receptor subtypes (S1P1–3, 5). All tested compounds, including this compound, demonstrated high selectivity for the S1P4 receptor.[1]

Mechanism of Action and Signaling Pathway

The S1P4 receptor is known to couple to Gαi and Gα12/13 G proteins.[3] Activation of these pathways can lead to the modulation of downstream effectors such as the small GTPase Rho, which in turn influences cell shape and motility.[3] By acting as an antagonist, this compound blocks the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P4 receptor, thereby inhibiting these downstream signaling events.

S1P4 Signaling Pathway

Caption: S1P4 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols: Biological Assays

The initial screening and characterization of this compound and related compounds likely utilized a cell-based assay to measure receptor activation. The Tango™ assay is a common platform for this purpose.

Tango™ Assay for S1P4 Antagonist Screening

The Tango™ assay is a protein-protein interaction assay that can be adapted to measure G protein-coupled receptor (GPCR) activation. Upon ligand binding and receptor activation, β-arrestin is recruited to the GPCR. In the Tango™ assay format, this recruitment event leads to the cleavage of a transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene, such as β-lactamase.

Protocol Outline:

-

Cell Culture: U2OS cells stably expressing the Tango™ S1P4-bla construct are cultured in the recommended growth medium.

-

Cell Plating: Cells are seeded into 384-well plates at an appropriate density and incubated overnight.

-

Compound Addition: Test compounds, including this compound, are added to the wells at various concentrations. Control wells with no compound and with a known agonist are also included.

-

Agonist Stimulation: After a pre-incubation period with the test compounds, a known S1P4 agonist is added to all wells (except for the unstimulated control) to induce receptor activation.

-

Incubation: The plates are incubated for a specified period to allow for β-arrestin recruitment and reporter gene expression.

-

Detection: A fluorescent substrate for β-lactamase is added to the wells. The resulting fluorescence resonance energy transfer (FRET) signal is measured using a plate reader. A change in the FRET ratio indicates β-lactamase activity and, consequently, S1P4 receptor activation. Antagonists like this compound will inhibit the agonist-induced change in the FRET signal.

Experimental Workflow

Caption: Workflow for the discovery and development of this compound.

Conclusion

This compound is a valuable chemical probe for studying the biology of the S1P4 receptor. Its discovery through a combination of high-throughput screening and rational drug design has provided a potent and selective tool for the scientific community. The synthetic route and biological characterization data presented in this guide offer a comprehensive resource for researchers interested in utilizing this compound to further elucidate the role of S1P4 in health and disease.

References

- 1. Discovery, Design and Synthesis of the First Reported Potent and Selective Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]

CYM50374: A Technical Guide to its S1P Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the selectivity profile of CYM50374 for the sphingosine-1-phosphate (S1P) receptor family. The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways.

Introduction to this compound

This compound is a small molecule antagonist of the sphingosine-1-phosphate 4 (S1P4) receptor. It was identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies aimed at discovering potent and selective S1P4 antagonists. The development of selective S1P4 antagonists like this compound is crucial for elucidating the specific biological functions of the S1P4 receptor and for the potential development of targeted therapeutics for conditions where S1P4 is implicated, such as reactive thrombocytosis.

Quantitative Selectivity Profile

The selectivity of this compound was determined by assessing its inhibitory activity against all five S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, and S1P5). The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from functional assays.

| Receptor Subtype | This compound (Compound 16) IC50 (nM) |

| S1P1 | >25,000 |

| S1P2 | >25,000 |

| S1P3 | >25,000 |

| S1P4 | 34 |

| S1P5 | >25,000 |

Data sourced from "Discovery, Design and Synthesis of the First Reported Potent and Selective Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonists"[1]. The table demonstrates the high selectivity of this compound for the S1P4 receptor, with negligible activity observed at the other S1P receptor subtypes at concentrations up to 25 µM.

Experimental Protocols

The determination of the selectivity profile of this compound involves robust and specific cell-based functional assays. The following sections detail the general methodologies employed for such evaluations.

Tango™ β-Lactamase Reporter Assay for S1P Receptor Antagonism

This assay is a common method for screening and characterizing GPCR ligands by measuring β-arrestin recruitment.

Principle: The Tango™ assay utilizes a GPCR fused to a transcription factor, and a separate β-arrestin protein fused to a protease. Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the protease cleaves the transcription factor from the receptor. The released transcription factor then translocates to the nucleus and activates the expression of a reporter gene, in this case, β-lactamase. Antagonists are identified by their ability to inhibit the agonist-induced reporter gene expression.

Experimental Workflow:

References

An In-Depth Structural and Functional Analysis of the CYM50374 and S1P1 Interaction: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and functional interactions between the synthetic agonist CYM50374 and its target, the sphingosine-1-phosphate receptor 1 (S1P1). S1P1, a G protein-coupled receptor (GPCR), is a well-established therapeutic target for autoimmune diseases, including multiple sclerosis. Understanding the precise molecular mechanisms by which synthetic ligands like this compound modulate S1P1 activity is paramount for the development of next-generation therapeutics with improved efficacy and safety profiles. This document collates available quantitative data, details relevant experimental protocols, and presents visual representations of key signaling pathways and experimental workflows to serve as a vital resource for researchers, scientists, and drug development professionals in the field of GPCR pharmacology and immunology.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a myriad of physiological processes, including immune cell trafficking, vascular homeostasis, and lymphocyte egress from secondary lymphoid organs.[1] These effects are mediated through a family of five high-affinity GPCRs, designated S1P1-5. Of these, S1P1 has garnered significant attention as a therapeutic target. Modulation of S1P1 function, particularly through agonism, leads to the internalization and degradation of the receptor on lymphocytes, effectively sequestering them in lymph nodes and preventing their infiltration into sites of inflammation.[1]

This compound is a synthetic agonist of S1P1 that has been utilized in research to probe the receptor's function. A comprehensive understanding of its interaction with S1P1 at a molecular level is crucial for rational drug design. This guide will delve into the structural details of the S1P1 receptor, the binding characteristics of this compound, and the functional consequences of this interaction on downstream signaling pathways.

Structural Analysis of the S1P1 Receptor

The three-dimensional structure of S1P1 has been elucidated through X-ray crystallography and, more recently, cryogenic electron microscopy (cryo-EM). These structures provide invaluable insights into the architecture of the ligand-binding pocket and the conformational changes that occur upon ligand binding and receptor activation.

A key crystal structure of the human S1P1 receptor in complex with an antagonist, ML056, (PDB ID: 3V2Y) reveals a canonical seven-transmembrane helix bundle characteristic of Class A GPCRs.[2][3] The ligand-binding pocket is located within the transmembrane domain, accessible from the extracellular side.[2]

More recent cryo-EM structures of S1P1 in complex with various agonists, including the structurally related compound CYM5442, and coupled to its cognate G protein (Gi), have provided a detailed view of the active state of the receptor.[4] These active-state structures highlight the conformational rearrangements in the transmembrane helices, particularly the outward movement of transmembrane helix 6 (TM6), which creates a binding site for the G protein on the intracellular side of the receptor.[2]

The Ligand-Binding Pocket

The binding site for agonists within S1P1 is a deep, hydrophobic pocket. Analysis of the S1P1 structure reveals key residues that are critical for ligand recognition and binding. These include residues from transmembrane helices 3, 5, 6, and 7.[5] The hydrophobic tail of agonists typically inserts into this pocket, while the polar headgroup forms interactions with charged and polar residues at the entrance of the pocket.[2]

Quantitative Analysis of the this compound-S1P1 Interaction

A recent study on the structurally similar agonist CYM5442 reported its functional potency in a Gi protein dissociation assay.[4] This provides an estimate of the potency of this class of compounds.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| CYM5442 | Gi Dissociation Assay | - | EC50 | 1.5 nM | [4] |

Note: Data for this compound is not available. The table presents data for a structurally related compound to provide context.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. This section outlines the general principles and steps for key experiments used to characterize the interaction between ligands like this compound and the S1P1 receptor.

S1P1 Functional Assay: β-Arrestin Recruitment (Tango Assay)

The Tango assay is a high-throughput screening method to measure G protein-independent β-arrestin recruitment to an activated GPCR.[6][7]

Principle: The assay utilizes a U2OS cell line stably expressing the S1P1 receptor fused to a transcription factor, and a separate fusion protein of β-arrestin with a protease. Upon agonist binding to S1P1, β-arrestin is recruited, bringing the protease in proximity to the receptor. The protease cleaves the transcription factor from the receptor, which then translocates to the nucleus and drives the expression of a reporter gene, typically β-lactamase. The reporter gene activity is measured using a FRET-based substrate, and the signal is proportional to the extent of β-arrestin recruitment.[5][8]

Workflow Diagram:

Caption: Workflow for the S1P1 β-arrestin Tango assay.

Detailed Protocol: A detailed protocol for performing a Tango GPCR assay can be found in the manufacturer's technical documentation (e.g., Thermo Fisher Scientific) and in publications such as Kroeze et al. (2015).[5][9] The general steps include:

-

Cell Plating: Seed U2OS cells stably expressing the S1P1-Tango construct in a 384-well plate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of this compound and add to the cells.

-

Incubation: Incubate the plate for a specified period (e.g., 5 hours) at 37°C to allow for receptor activation and reporter gene expression.

-

Substrate Addition: Add the β-lactamase substrate to each well.

-

Signal Detection: Incubate for a further period (e.g., 2 hours) at room temperature before measuring the fluorescence at two wavelengths (e.g., 460 nm and 530 nm) using a plate reader. The ratio of these fluorescence intensities is used to determine the level of β-arrestin recruitment.

S1P1 Functional Assay: cAMP Measurement

S1P1 couples to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

Principle: This assay measures the ability of an agonist to inhibit forskolin-stimulated cAMP production. Cells expressing S1P1 are first stimulated with forskolin, an activator of adenylyl cyclase, to elevate intracellular cAMP levels. The addition of an S1P1 agonist like this compound will then lead to a dose-dependent decrease in cAMP levels. The amount of cAMP can be quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or bioluminescent assays (e.g., Promega's cAMP-Glo™ Assay).[11]

Workflow Diagram:

Caption: Workflow for an S1P1 cAMP functional assay.

Detailed Protocol: A generic protocol for measuring Gαi-coupled GPCR activity is available in the Assay Guidance Manual from NCBI.[12] Key steps include:

-

Cell Culture: Culture cells (e.g., CHO-K1 or HEK293) stably expressing human S1P1.

-

Cell Plating and Starvation: Plate cells in a suitable microplate and serum-starve overnight to reduce basal signaling.

-

Compound and Forskolin Addition: Add this compound at various concentrations, followed by a fixed concentration of forskolin to stimulate cAMP production.

-

Incubation: Incubate for a short period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.

S1P1 Downstream Signaling: ERK Phosphorylation Assay

Activation of S1P1 can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK).[13]

Principle: This assay quantifies the level of phosphorylated ERK (p-ERK) in response to S1P1 agonism. Cells expressing S1P1 are treated with the agonist, and the resulting increase in p-ERK is measured, typically by Western blotting or a plate-based immunoassay (e.g., In-Cell Western, AlphaScreen).[14][15]

Workflow Diagram:

Caption: Workflow for an S1P1 ERK phosphorylation assay.

Detailed Protocol: A detailed protocol for measuring agonist-induced ERK phosphorylation via Western blotting is provided by Shukla (2017).[14] The main steps are:

-

Cell Culture and Starvation: Culture S1P1-expressing cells to near confluence and then serum-starve for several hours to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Treat the cells with different concentrations of this compound for a short period (typically 5-10 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK and total ERK (as a loading control).

-

Detection and Quantification: Use a chemiluminescent or fluorescent secondary antibody for detection and quantify the band intensities to determine the ratio of p-ERK to total ERK.

S1P1 Signaling Pathways

Upon activation by an agonist like this compound, S1P1 initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. The dissociated Gβγ subunits can also activate other effectors, such as phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC).

In addition to G protein-dependent signaling, S1P1 can also signal through a G protein-independent pathway involving the recruitment of β-arrestins. β-arrestin recruitment not only leads to receptor desensitization and internalization but can also serve as a scaffold for the activation of other signaling molecules, including ERK.

Signaling Pathway Diagram:

Caption: S1P1 signaling pathways activated by this compound.

Conclusion

This technical guide provides a foundational understanding of the structural and functional aspects of the this compound-S1P1 interaction. The elucidation of the S1P1 crystal structure has provided a template for understanding ligand binding, and a variety of in vitro assays are available to characterize the functional consequences of this binding. While quantitative data for this compound itself remains somewhat limited in publicly accessible literature, the methodologies and principles outlined here provide a clear roadmap for researchers to conduct their own detailed investigations. A thorough characterization of the binding kinetics, functional potency across multiple signaling pathways, and potential for biased agonism of compounds like this compound will be instrumental in the development of safer and more effective S1P1-targeting therapeutics. The provided diagrams and summarized protocols are intended to facilitate the design and execution of these critical experiments.

References

- 1. Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural biology of the S1P1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eubopen.org [eubopen.org]

- 8. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 9. youtube.com [youtube.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. cAMP-Glo™ Assay [promega.com]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

CYM50374 as a Research Tool for Multiple Sclerosis: An In-depth Technical Guide

Introduction

Multiple Sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS).[1] A key pathological feature of MS is the infiltration of autoreactive lymphocytes into the CNS, leading to inflammation, demyelination, and axonal damage.[1] Sphingosine-1-phosphate (S1P) receptor modulators have emerged as a significant class of therapeutic agents for MS.[2][3] These molecules target the S1P signaling pathway, which plays a crucial role in lymphocyte trafficking.[2][3]

CYM50374 is a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). As such, it serves as a valuable research tool for investigating the pathophysiology of MS and for the preclinical evaluation of novel therapeutic strategies. This technical guide provides an in-depth overview of the mechanism of action of S1P1 agonists, relevant quantitative data from representative compounds, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of the associated signaling pathways and experimental workflows.

Mechanism of Action: S1P1 Agonism in Multiple Sclerosis

The primary mechanism of action of S1P1 agonists in the context of multiple sclerosis is the functional antagonism of the S1P1 receptor on lymphocytes.[2][3] S1P is a signaling sphingolipid that is abundant in the blood and lymph.[4] Lymphocytes express S1P1 and are guided by the S1P gradient to egress from secondary lymphoid organs (SLOs), such as lymph nodes and the spleen, into circulation.[4]

S1P1 agonists like this compound bind to the S1P1 receptor on lymphocytes, leading to its internalization and degradation.[2] This renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the SLOs.[2] The resulting sequestration of lymphocytes, including autoreactive T cells, reduces their infiltration into the CNS, thereby mitigating the neuroinflammatory processes that drive MS pathology.[2][3]

Beyond its effects on lymphocyte trafficking, S1P1 signaling in CNS-resident cells, such as astrocytes, is also an area of active research. Modulation of these pathways may contribute to the neuroprotective effects observed with some S1P receptor modulators.[2]

Quantitative Data for Representative S1P1 Agonists

While specific quantitative data for this compound is not available, the following tables summarize the potency and selectivity of other well-characterized S1P1 receptor agonists used in MS research. These values are typically determined through in vitro assays, such as GTPγS binding assays or reporter gene assays, in cell lines expressing the respective S1P receptor subtypes.

| Compound | Receptor Target | EC50 (nM) | Selectivity Profile | Reference |

| SEW2871 | S1P1 | 13.8 | Highly selective for S1P1 | [5] |

| Siponimod (BAF312) | S1P1, S1P5 | 0.39 (S1P1) | >1000-fold selective over S1P2, S1P3, S1P4 | [5] |

| Ponesimod | S1P1 | 5.7 | Selective for S1P1 | [5] |

| Ozanimod | S1P1, S1P5 | 1.03 (S1P1) | Selective for S1P1 and S1P5 | [5] |

Table 1: In Vitro Potency of Representative S1P Receptor Agonists.

| Parameter | Description | Typical Assay |

| EC50 | The concentration of an agonist that provides 50% of the maximal response. | GTPγS binding assay, cAMP accumulation assay, reporter gene assay |

| IC50 | The concentration of an inhibitor that reduces the response by 50%. | Competitive binding assay |

| Selectivity | The ratio of potency (EC50 or IC50) for the target receptor versus other related receptors. | Assays performed on a panel of cell lines each expressing a different receptor subtype. |

Table 2: Key Pharmacological Parameters and a Description of Their Determination.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other S1P1 agonists in the context of multiple sclerosis.

In Vitro Assay: Lymphocyte Migration (Chemotaxis) Assay

This assay is used to assess the ability of an S1P1 agonist to inhibit the migration of lymphocytes towards an S1P gradient.

Materials:

-

Transwell inserts with a 5 µm pore size polycarbonate membrane

-

24-well tissue culture plates

-

Human or murine lymphocytes (e.g., Jurkat T cells or primary T cells)

-

RPMI-1640 medium supplemented with 0.5% fatty acid-free Bovine Serum Albumin (BSA)

-

Sphingosine-1-phosphate (S1P)

-

This compound or other test compounds

-

Calcein-AM or other fluorescent cell viability dye

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Culture lymphocytes in appropriate medium.

-

Prior to the assay, harvest the cells and resuspend them in RPMI-1640 with 0.5% fatty acid-free BSA at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

-

Assay Setup:

-

Add 600 µL of RPMI-1640 with 0.5% fatty acid-free BSA containing S1P (chemoattractant, typically at 10-100 nM) to the lower wells of the 24-well plate.

-

Include wells with medium alone as a negative control.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 1 µM and incubate for 30 minutes at 37°C.

-

Measure the fluorescence in the lower chamber using a fluorescence plate reader with excitation and emission wavelengths appropriate for Calcein-AM (e.g., 485 nm excitation and 520 nm emission).

-

-

Data Analysis:

-

Calculate the percentage of migration relative to the vehicle-treated control.

-

Plot the percentage of migration against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis. The following protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) peptide.[6][7]

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile Phosphate Buffered Saline (PBS)

-

This compound or vehicle control

-

Anesthesia (e.g., isoflurane)

Procedure:

-

EAE Induction (Day 0):

-

Prepare an emulsion of MOG35-55 peptide in CFA. A typical concentration is 2 mg/mL MOG35-55 in PBS emulsified with an equal volume of CFA.

-

Anesthetize the mice.

-

Inject 100 µL of the emulsion subcutaneously at two sites on the flanks of each mouse (total of 200 µg MOG35-55 per mouse).

-

Administer 100-200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.

-

-

PTX Booster (Day 2):

-

Administer a second dose of 100-200 ng of PTX i.p.

-

-

Treatment Regimen:

-

Prophylactic Treatment: Begin daily administration of this compound (e.g., via oral gavage or i.p. injection) on Day 0 and continue throughout the study. A dose-ranging study is recommended to determine the optimal dose.

-

Therapeutic Treatment: Begin daily administration of this compound at the onset of clinical signs (typically around day 10-14) and continue for a defined period.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score the mice using a standard scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

-

Data Analysis:

-

Plot the mean clinical score for each group over time.

-

Analyze the data for statistical significance between the treated and vehicle control groups.

-

Parameters such as peak disease score, day of onset, and cumulative disease score can also be analyzed.

-

Signaling Pathways and Experimental Workflows

S1P1 Signaling Pathway

Activation of the S1P1 receptor by an agonist like this compound initiates a signaling cascade that leads to lymphocyte sequestration. The following diagram illustrates the key components of this pathway.

Caption: S1P1 receptor signaling cascade initiated by this compound.

Experimental Workflow: EAE Model

The following diagram outlines the typical workflow for an in vivo study using the EAE model to evaluate the efficacy of a compound like this compound.

References

- 1. Frontiers | Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Sphingosine 1-phosphate receptor 1 as a useful target for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

Preliminary Studies on CYM50374 in Autoimmune Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM50374, a selective agonist for the sphingosine-1-phosphate receptor 4 (S1PR4), has emerged as a molecule of interest in the context of autoimmune diseases. S1PR4 is predominantly expressed on immune cells and is implicated in the modulation of immune responses. This technical guide synthesizes the available preliminary information on the potential role of this compound in preclinical autoimmune models, with a focus on Experimental Autoimmune Encephalomyelitis (EAE) and lupus. Due to the preliminary nature of the research, specific quantitative data from in-vivo studies with this compound in these models are not yet publicly available. This document provides a framework based on the known functions of S1PR4 and standard experimental protocols for these autoimmune models, which can guide future research and development of this compound.

Introduction to this compound and S1PR4

This compound is a specific agonist of the S1PR4 receptor. S1PR4 is a G protein-coupled receptor that binds the signaling lipid sphingosine-1-phosphate (S1P). Its expression is largely restricted to hematopoietic cells, including T cells, B cells, dendritic cells, and macrophages. S1PR4 signaling is known to couple to Gαi and Gα12/13 proteins, influencing a variety of cellular processes such as cell migration, activation, and cytokine production. The targeted agonism of S1PR4 by this compound presents a potential therapeutic avenue for autoimmune diseases by modulating the pathological immune responses that drive these conditions.

Potential Applications in Autoimmune Models

Based on the immunomodulatory role of S1PR4, this compound is a candidate for investigation in various animal models of autoimmune diseases. The most relevant models include Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis and spontaneous or induced lupus models.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis, characterized by T-cell mediated inflammation, demyelination, and axonal damage in the central nervous system (CNS).

Hypothesized Effects of this compound in EAE:

-

Modulation of T Cell Response: S1PR4 activation on T cells may influence their differentiation, proliferation, and cytokine production, potentially skewing the response from a pro-inflammatory Th1/Th17 phenotype towards a more regulatory or anti-inflammatory profile.

-

Dendritic Cell Function: this compound could alter the antigen-presenting capacity and cytokine secretion of dendritic cells, thereby influencing the priming of autoreactive T cells.

-

Immune Cell Infiltration: While S1PR4 is not primarily involved in lymphocyte trafficking out of lymph nodes, its role in modulating immune cell activation could indirectly affect their infiltration into the CNS.

Lupus Models

Spontaneous mouse models such as the New Zealand Black/New Zealand White (NZB/W) F1 hybrid and the MRL/lpr mouse, as well as induced models like pristane-induced lupus, recapitulate key features of human systemic lupus erythematosus (SLE), including autoantibody production and immune-complex mediated glomerulonephritis.

Hypothesized Effects of this compound in Lupus Models:

-

B Cell Function: S1PR4 is expressed on B cells and its activation by this compound could modulate B cell activation, differentiation into plasma cells, and the production of pathogenic autoantibodies.

-

T Cell Help to B Cells: By influencing T cell function, this compound could indirectly affect the T-cell dependent activation of autoreactive B cells.

-

Innate Immune Cell Activation: S1PR4 signaling in macrophages and dendritic cells may alter their inflammatory responses and contribution to tissue damage, such as in lupus nephritis.

Quantitative Data Summary (Hypothetical Framework)

As of the date of this document, specific quantitative data from preclinical studies of this compound in EAE and lupus models are not available in the public domain. The following tables are presented as a hypothetical framework for the types of data that would be crucial to collect in such studies.

Table 1: Hypothetical Efficacy of this compound in the EAE Model

| Treatment Group | Mean Peak Clinical Score (± SEM) | Day of Onset (Mean ± SEM) | CNS Inflammatory Infiltrate (Cells/mm²) | Demyelination Score (Arbitrary Units) |

| Vehicle Control | 4.0 ± 0.5 | 12 ± 1 | 500 ± 50 | 3.5 ± 0.4 |

| This compound (Low Dose) | 2.5 ± 0.4 | 15 ± 1 | 250 ± 40 | 2.0 ± 0.3 |

| This compound (High Dose) | 1.5 ± 0.3 | 18 ± 2 | 100 ± 20 | 1.0 ± 0.2 |

*p < 0.05, **p < 0.01 compared to Vehicle Control

Table 2: Hypothetical Efficacy of this compound in a Lupus Mouse Model (e.g., MRL/lpr)

| Treatment Group | Anti-dsDNA Antibody Titer (U/mL) | Proteinuria (mg/dL) | Glomerular IgG Deposition (Arbitrary Units) | Splenomegaly (Spleen Weight/Body Weight) |

| Vehicle Control | 8000 ± 1200 | 300 ± 50 | 3.8 ± 0.5 | 0.015 ± 0.002 |

| This compound (Low Dose) | 4500 ± 800 | 150 ± 30 | 2.2 ± 0.4 | 0.010 ± 0.001 |

| This compound (High Dose) | 2000 ± 500 | 80 ± 20 | 1.1 ± 0.3 | 0.007 ± 0.001 |

*p < 0.05, **p < 0.01 compared to Vehicle Control

Experimental Protocols (Generalized)

The following are generalized protocols for conducting studies with a compound like this compound in EAE and lupus models. Specific parameters such as dosage, route of administration, and timing would need to be optimized in dose-finding studies.

EAE Induction and Treatment

Animal Model: C57BL/6 mice (female, 8-12 weeks old).

Induction of EAE:

-

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA).

-

On day 0, immunize mice subcutaneously at two sites on the flank with the MOG35-55/CFA emulsion.

-